Pyridine-2,5-dicarbohydrazide
Overview
Description
Pyridine-2,5-dicarbohydrazide is a compound that has been studied for its potential use as a chemosensor . It has been synthesized and characterized using various techniques such as NMR, ESI±MS, FT-IR, and elemental analyses . The compound has been examined as an efficient fluorescent turn-off and colorimetric cation receptor .
Synthesis Analysis
The synthesis of pyridine-2,5-dicarbohydrazide involves a series of reactions . For instance, a new indole-containing 2,6-pyridinedicarbohydrazide P3 was synthesized . The synthesis process was well-characterized employing NMR, ESI±MS, FT-IR, and elemental analyses .
Molecular Structure Analysis
The molecular structure of pyridine-2,5-dicarbohydrazide has been characterized by elemental analysis, Fourier transform infrared spectroscopy, thermogravimetric analysis, and powder and single-crystal X-ray diffraction . According to the structural analysis, the complexes are discrete, containing N- and O-donor ligands .
Chemical Reactions Analysis
The chemical reactions involving pyridine-2,5-dicarbohydrazide are complex and involve multiple steps . For example, the compound has been used in the preparation of new molecular turnstiles based on Sn-porphyrin derivatives .
Scientific Research Applications
1. Coordination Polymer Construction
Pyridine-2,5-dicarbohydrazide is used in constructing coordination polymers. For instance, a two-dimensional Cd(II) coordination polymer was synthesized using pyridine-2,5-dicarbohydrazide, displaying a unique network structure and potential applications in materials science (Q. Zhang, M. Yang, K. Xiong, F. Jiang, M. Hong, 2009).
2. Structural Studies and Crystallography
Pyridine-2,5-dicarbohydrazide has been a subject in structural studies and crystallography. A study highlighted the crystal structure of pyridine-2,6-dicarbohydrazide nitrate salt, revealing complex hydrogen bonding and intermolecular interactions (M. Hakimi, K. Moeini, Z. Mardani, S. Khorasani, 2012).
3. Synthesis of Heterocyclic Derivatives
It serves as an intermediate in synthesizing various heterocyclic derivatives, which is crucial in pharmaceutical and chemical industries (A. Aly, T. El‐Emary, A. Mourad, Zainab Khallaf Alyan, S. Bräse, M. Nieger, 2019).
4. Chemosensor Development
Pyridine-2,5-dicarbohydrazide-based chemosensors have been developed for detecting ions like Cu2+ and various anions, showcasing its potential in environmental monitoring and diagnostics (Rakesh Kumar, Harshita Jain, Parveen Gahlyan, Ankita Joshi, C. Ramachandran, 2018).
5. Biological Activity and Drug Synthesis
This compound has been involved in synthesizing Schiff bases and 2-azetidinones, showing potential as antidepressant and nootropic agents, indicating its importance in drug discovery (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).
6. Quantum Chemical Calculations and Biological Activity
Pyridine-2,5-dicarbohydrazide derivatives have been studied for their quantum chemical properties and biological activities, emphasizing their significance in new drug research (Sharmin Akther Rupa, Md. Rassel Moni, M. Patwary, Md. Mayez Mahmud, M. A. Haque, J. Uddin, S. Abedin, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyridine-2,5-dicarbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-11-6(13)4-1-2-5(10-3-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQUWGVUDNOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289832 | |
Record name | pyridine-2,5-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,5-dicarbohydrazide | |
CAS RN |
6011-55-8 | |
Record name | 2, dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyridine-2,5-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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